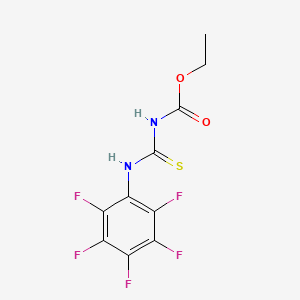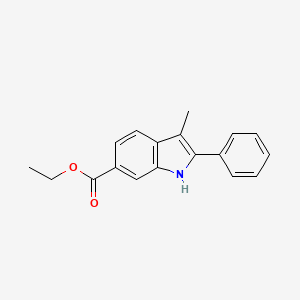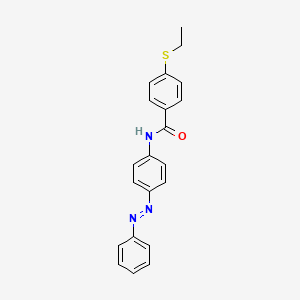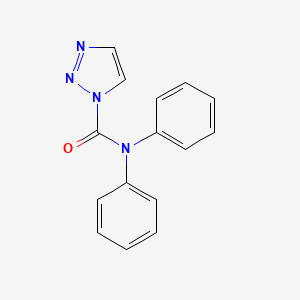![molecular formula C14H10F2O2 B14123032 2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid CAS No. 1214332-82-7](/img/structure/B14123032.png)
2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid is an organic compound that belongs to the class of aromatic acids It features a unique structure with two fluorine atoms attached to a phenyl ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic chemistry. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as crystallization and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fluorinated anesthetics and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 2-Fluorophenylacetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
Comparison: 2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Properties
CAS No. |
1214332-82-7 |
|---|---|
Molecular Formula |
C14H10F2O2 |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
2-[4-fluoro-3-(2-fluorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-2-1-3-10(12)11-7-9(8-14(17)18)5-6-13(11)16/h1-7H,8H2,(H,17,18) |
InChI Key |
KPUOWMSZQHBKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)CC(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)
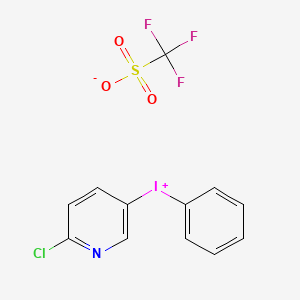
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
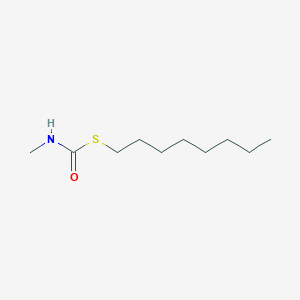

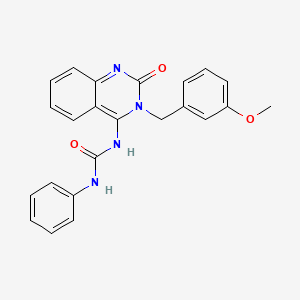
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)
